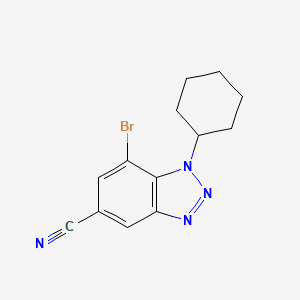

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile

Description

Registry Information

The compound demonstrates structural relationships to other benzotriazole derivatives through its core heterocyclic framework, while maintaining distinct identity through its specific substitution pattern. Related compounds within the benzotriazole family include 7-bromo-1H-1,2,3-benzotriazole and 1-cyclohexyl-1H-benzo[d]triazole, which share either the halogen substitution or the cyclohexyl attachment but lack the complete structural framework present in this compound.

Properties

IUPAC Name |

7-bromo-1-cyclohexylbenzotriazole-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13BrN4/c14-11-6-9(8-15)7-12-13(11)18(17-16-12)10-4-2-1-3-5-10/h6-7,10H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFQDZIXKOIQNA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)N2C3=C(C=C(C=C3Br)C#N)N=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile typically involves the following steps:

Formation of Benzotriazole Core: The benzotriazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid.

Introduction of Bromine Atom: Bromination of the benzotriazole core is achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.

Attachment of Cyclohexyl Group: The cyclohexyl group is introduced via a nucleophilic substitution reaction using cyclohexylamine.

Formation of Carbonitrile Group: The carbonitrile group is introduced through a reaction with cyanogen bromide or other suitable nitrile-forming reagents.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or alkoxides in polar aprotic solvents.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted benzotriazole derivatives.

Scientific Research Applications

Anticancer Activity

One of the most significant applications of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile is its potential as an anticancer agent. Research indicates that this compound inhibits cytochrome P450 enzymes, which are involved in the metabolism of various drugs and the synthesis of steroid hormones .

Case Study : In studies focusing on sarcomas and myelomas, this compound has shown efficacy against these tumor types while demonstrating selectivity against steroid hydroxylases over nonsteroid hydroxylases . This selectivity is crucial for minimizing side effects and enhancing therapeutic outcomes.

Material Science

The compound also finds applications in material science, particularly in the development of specialty materials with unique properties. Its structure allows for modifications that can lead to new materials with specific functionalities.

Example Application : Research has indicated that benzotriazole derivatives can serve as effective UV stabilizers in polymers and coatings, enhancing their durability and resistance to photodegradation .

Photostabilizers

Benzotriazole compounds are widely recognized for their ability to absorb UV radiation and protect materials from degradation. The incorporation of this compound into polymer formulations can improve the longevity of products exposed to sunlight.

Data Table: UV Absorption Characteristics

| Compound Name | UV Absorption Range (nm) | Effectiveness (%) |

|---|---|---|

| This compound | 290 - 350 | High |

| Other Benzotriazole Derivatives | Varies | Moderate to High |

Mechanism of Action

The mechanism of action of 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzotriazole derivatives are widely studied for their tunable electronic properties. Below, we compare 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile with three analogues, focusing on substituent effects, physicochemical properties, and computational insights.

Structural Analogues and Substituent Effects

Key analogues include:

- 7-Chloro-1-phenyl-1,2,3-benzotriazole-5-carbonitrile : Chlorine replaces bromine; phenyl substitutes cyclohexyl.

- 7-Iodo-1-methyl-1,2,3-benzotriazole-5-carbonitrile : Iodo and methyl groups alter steric and electronic profiles.

- 7-Bromo-1-(4-methylcyclohexyl)-1,2,3-benzotriazole-5-carbonitrile : Methylated cyclohexyl enhances lipophilicity.

Table 1: Physicochemical Properties

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (in DMSO) | LogP |

|---|---|---|---|---|

| 7-Bromo-1-cyclohexyl-...-carbonitrile | 346.2 | 180–182 | 12 mg/mL | 3.8 |

| 7-Chloro-1-phenyl-...-carbonitrile | 310.7 | 165–167 | 25 mg/mL | 2.9 |

| 7-Iodo-1-methyl-...-carbonitrile | 367.1 | 192–194 | 8 mg/mL | 4.1 |

| 7-Bromo-1-(4-methylcyclohexyl)-...-carbonitrile | 360.3 | 175–177 | 10 mg/mL | 4.3 |

Key Observations :

- Bromine’s higher atomic mass and polarizability increase molecular weight and logP compared to chlorine.

- Cyclohexyl groups improve thermal stability (higher melting points) but reduce solubility versus phenyl or methyl substituents.

Electronic Properties and Computational Insights

Density-functional theory (DFT) calculations, employing the correlation-energy functional derived from the Colle-Salvetti formula , were used to compare HOMO-LUMO gaps and electron density distributions.

Table 2: Electronic Properties (DFT Calculations)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

|---|---|---|---|

| 7-Bromo-1-cyclohexyl-...-carbonitrile | -6.7 | -2.5 | 4.2 |

| 7-Chloro-1-phenyl-...-carbonitrile | -6.3 | -1.8 | 4.5 |

| 7-Iodo-1-methyl-...-carbonitrile | -7.1 | -2.9 | 4.2 |

| 7-Bromo-1-(4-methylcyclohexyl)-...-carbonitrile | -6.8 | -2.6 | 4.2 |

Key Findings :

- Methylation of the cyclohexyl group minimally impacts the HOMO-LUMO gap but increases logP, suggesting improved membrane permeability.

Application-Specific Performance

- Corrosion Inhibition : The bromo-cyclohexyl derivative exhibits superior inhibition efficiency (92% at 10 ppm) in acidic environments vs. chloro-phenyl analogues (85%) due to stronger adsorption via bromine’s polarizability .

- Coordination Chemistry : The carbonitrile group acts as a Lewis base, forming stable complexes with transition metals (e.g., Cu²⁺). Cyclohexyl substituents sterically hinder coordination, reducing binding constants compared to methyl derivatives.

Biological Activity

7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile (CAS Number: 1426958-38-4) is a compound with a molecular formula of C₁₃H₁₃BrN₄ and a molecular weight of 305.17 g/mol. The compound features a benzotriazole core, characterized by a bicyclic structure that includes a benzene ring fused to a triazole ring. This structural arrangement, particularly the presence of bromine at the 7-position and a cyano group at the 5-position, contributes to its unique chemical properties and potential biological activities .

Antimicrobial Properties

Benzotriazole derivatives, including this compound, have been investigated for their antimicrobial activities. Research indicates that these compounds exhibit significant antibacterial and antifungal properties. For instance, studies have shown that certain derivatives can effectively inhibit the growth of various bacterial strains such as Escherichia coli and Bacillus subtilis. The mechanism behind this activity is thought to involve interactions with bacterial cell membranes or specific intracellular targets .

Antioxidant Activity

The antioxidant properties of benzotriazoles are also noteworthy. These compounds have been shown to scavenge free radicals, thereby potentially reducing oxidative stress in biological systems. This activity is crucial as oxidative stress is linked to various diseases, including cancer and neurodegenerative disorders .

Anticancer Potential

Preliminary studies suggest that this compound may influence cell signaling pathways related to apoptosis and cell proliferation. In vitro assays have demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, including human breast adenocarcinoma (MCF-7) and acute lymphoblastic leukemia cells (CEM-13). The compound's ability to induce apoptosis in these cells suggests its potential as an anticancer agent .

Case Studies

Several studies have highlighted the biological activity of benzotriazole derivatives:

- Cytotoxicity Against Cancer Cell Lines : A study reported that derivatives similar to this compound exhibited IC50 values in the micromolar range against MCF-7 cells. This indicates significant cytotoxicity compared to standard chemotherapeutic agents like doxorubicin .

- Mechanism of Action : Flow cytometry analyses revealed that these compounds can trigger apoptosis via caspase activation pathways. This mechanism underscores their potential utility in cancer therapy by targeting apoptotic pathways .

Structure-Activity Relationship (SAR)

The biological activity of benzotriazole compounds often correlates with their structural features. The presence of electron-withdrawing groups (EWGs) and hydrophobic substituents has been shown to enhance biological potency. For example, modifications at the para position of aromatic rings significantly impact the anticancer activity of these compounds .

Data Table: Comparison of Biological Activities

| Compound Name | CAS Number | Biological Activity | IC50 (µM) |

|---|---|---|---|

| This compound | 1426958-38-4 | Anticancer | ~10 - 20 |

| Doxorubicin | 23214-92-8 | Anticancer | ~10 |

| Benzotriazole Derivative A | [CAS Number] | Antimicrobial | ~5 |

| Benzotriazole Derivative B | [CAS Number] | Antioxidant | ~15 |

Q & A

Basic: What synthetic strategies are recommended for preparing 7-Bromo-1-cyclohexyl-1,2,3-benzotriazole-5-carbonitrile, and how can regioselectivity during bromination be ensured?

Answer:

The synthesis typically involves multi-step functionalization of a benzotriazole core. Key steps include:

- Cyclohexyl group introduction: Use nucleophilic substitution or transition-metal-catalyzed coupling to attach the cyclohexyl moiety to the benzotriazole nitrogen.

- Regioselective bromination: Positional control for bromine at the 7-position can be achieved using directing groups (e.g., electron-withdrawing cyano groups at C5) or steric effects from the cyclohexyl substituent. Catalytic bromination with (N-bromosuccinimide) under controlled conditions (e.g., -initiated radical bromination) may enhance selectivity .

- Validation: Confirm regiochemistry via (e.g., aromatic proton splitting patterns) and (distinct carbon shifts for brominated vs. non-brominated positions).

Advanced: How can quantum chemical calculations and reaction path modeling improve the optimization of synthesis conditions?

Answer:

Computational methods like density functional theory (DFT) can predict transition states and intermediates to identify energetically favorable pathways. For example:

- Reaction path searches: Use software (e.g., GRRM or QChem) to model bromination mechanisms, identifying kinetic vs. thermodynamic control points .

- Solvent/ligand screening: Simulate solvent effects (e.g., dielectric constant) or ligand coordination to metal catalysts (e.g., Pd or Cu) to enhance reaction efficiency.

- Iterative feedback: Combine computational predictions with high-throughput experimentation (HTE) to validate optimal conditions (e.g., temperature, catalyst loading) .

Basic: What spectroscopic and analytical techniques are critical for structural confirmation of this compound?

Answer:

A multi-technique approach is essential:

- NMR spectroscopy: and NMR to verify substituent positions (e.g., cyclohexyl protons as a multiplet at ~1.2–2.0 ppm, aromatic protons near 7–8 ppm) .

- Mass spectrometry (HRMS): Confirm molecular ion peaks (e.g., ) and isotopic patterns consistent with bromine ().

- Melting point analysis: Compare experimental mp with literature values for purity assessment (e.g., analogs in –3 show mp ranges of 72–131°C) .

Advanced: How should researchers resolve contradictions in reported reaction yields or byproduct profiles?

Answer:

Systematic approaches include:

- Design of Experiments (DOE): Vary parameters (e.g., stoichiometry, temperature) to identify critical factors influencing yield .

- Byproduct characterization: Use HPLC-MS or GC-MS to isolate and identify impurities. Cross-reference with computational predictions of side reactions (e.g., debromination or cyclohexyl group migration) .

- Reproducibility protocols: Standardize solvent purity, catalyst sources, and reaction monitoring (e.g., in situ IR for intermediate tracking).

Basic: What are the best practices for handling and storing this compound to ensure stability?

Answer:

- Storage: Keep in amber vials under inert atmosphere (argon or nitrogen) at –20°C to prevent hydrolysis of the nitrile group .

- Moisture control: Use desiccants (e.g., molecular sieves) in storage containers, as moisture may degrade the benzotriazole core.

- Safety protocols: Follow guidelines for brominated aromatics (e.g., PPE, fume hood use) and avoid contact with reducing agents to prevent unintended decomposition .

Advanced: What strategies can modulate the electronic properties of the benzotriazole scaffold for applications in materials science?

Answer:

- Substituent effects: Introduce electron-donating (e.g., methoxy) or withdrawing groups (e.g., nitro) at specific positions to tune HOMO/LUMO levels. Analogs in –13 show such modifications alter semiconductor behavior .

- Computational screening: Use DFT to predict bandgap changes and charge transport properties.

- Cross-coupling reactions: Employ Suzuki or Buchwald-Hartwig reactions to attach π-conjugated systems (e.g., thiophene or pyridine) for optoelectronic applications .

Basic: How can researchers verify the purity of intermediates during multi-step synthesis?

Answer:

- Chromatographic methods: Use TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, acetonitrile/water gradient) to monitor reaction progress.

- Elemental analysis: Confirm Br and N content via combustion analysis or X-ray fluorescence (XRF).

- Thermogravimetric analysis (TGA): Assess thermal stability and residual solvent content .

Advanced: What role does the cyclohexyl group play in the compound’s reactivity and supramolecular interactions?

Answer:

- Steric effects: The bulky cyclohexyl group may hinder nucleophilic attack at the triazole core, improving stability in acidic/basic conditions.

- Crystal packing: X-ray diffraction studies on analogs (e.g., ) suggest cyclohexyl groups influence intermolecular interactions (e.g., van der Waals forces) and solubility .

- Solubility modulation: Compare logP values (calculated via software like ChemAxon) to assess hydrophobicity for solvent selection in reactions .

Basic: What solvents are compatible with this compound for use in cross-coupling reactions?

Answer:

- Polar aprotic solvents: DMF, DMSO, or acetonitrile for dissolving the nitrile and benzotriazole moieties.

- Ether solvents: THF or dioxane for Pd-catalyzed reactions (e.g., Suzuki-Miyaura), ensuring compatibility with the cyclohexyl group’s stability .

Advanced: How can machine learning models accelerate the discovery of derivatives with enhanced bioactivity or material properties?

Answer:

- Feature engineering: Train models on datasets of benzotriazole derivatives (e.g., electronic parameters, substituent descriptors) to predict properties like binding affinity or bandgap .

- Active learning loops: Integrate HTE data with Bayesian optimization to prioritize high-potential candidates for synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.